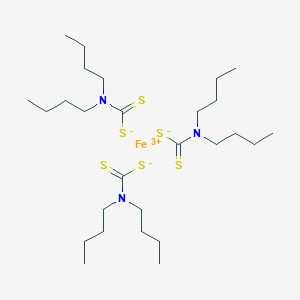
N,N-dibutylcarbamodithioate; iron(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dibutyldithiocarbamato-S,S’)iron: is a coordination complex with the chemical formula C27H54FeN3S6 and a molecular weight of 668.986 g/mol . This compound is known for its unique structure, where an iron (III) ion is coordinated by three dibutyldithiocarbamate ligands. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(dibutyldithiocarbamato-S,S’)iron can be synthesized through a reaction between iron (III) salts and dibutyldithiocarbamate ligands. The typical reaction involves mixing an aqueous solution of iron (III) chloride with an aqueous solution of sodium dibutyldithiocarbamate. The reaction is usually carried out at room temperature, and the product precipitates out as a solid, which can be filtered and purified .
Industrial Production Methods: While specific industrial production methods for tris(dibutyldithiocarbamato-S,S’)iron are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(dibutyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron (IV) derivatives.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric oxide and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using different dithiocarbamate ligands or other coordinating ligands.
Major Products:
Oxidation: Formation of iron (IV) complexes.
Reduction: Formation of iron (II) or iron (I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(dibutyldithiocarbamato-S,S’)iron has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of tris(dibutyldithiocarbamato-S,S’)iron involves its ability to coordinate with various molecular targets. The dithiocarbamate ligands provide strong binding to the iron center, allowing the complex to interact with other molecules. This interaction can lead to changes in the oxidation state of iron, facilitating various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
Comparación Con Compuestos Similares
Iron tris(diethyldithiocarbamate): This compound has similar dithiocarbamate ligands but with ethyl groups instead of butyl groups.
Iron tris(dimethyldithiocarbamate): Another related compound with methyl groups on the dithiocarbamate ligands.
Uniqueness: Tris(dibutyldithiocarbamato-S,S’)iron is unique due to the presence of butyl groups on the dithiocarbamate ligands, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other iron dithiocarbamate complexes and suitable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
14526-32-0 |
|---|---|
Fórmula molecular |
C27H54FeN3S6 |
Peso molecular |
669 g/mol |
Nombre IUPAC |
N,N-dibutylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C9H19NS2.Fe/c3*1-3-5-7-10(9(11)12)8-6-4-2;/h3*3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
QGVNKIAXCPDWKJ-UHFFFAOYSA-K |
SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
SMILES canónico |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Key on ui other cas no. |
14526-32-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















